Chemical structure and properties of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid
Chemical structure and properties of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its remarkable versatility, enabling interaction with a wide array of biological targets.[1][4] The rigid quinoline framework, with its numerous sites for substitution, allows for the fine-tuning of physicochemical and biological properties, making it a cornerstone in the development of novel therapeutics.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, from its rational synthesis and rigorous characterization to its potential therapeutic applications based on the established pharmacology of related analogs.
Chemical Structure and Physicochemical Properties
The unique arrangement of substituents on the quinoline core dictates the molecule's properties and its potential interactions with biological systems. The structure of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid incorporates an ethyl group at the 2-position, a methoxy group at the 4-position, and a carboxylic acid at the 6-position.
Chemical Structure:
(Chemical structure of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid. These values are computationally estimated and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 2098097-71-1[5] |
| LogP | 2.64 (estimated) |
| Topological Polar Surface Area (TPSA) | 59.42 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-((4-carboxyphenyl)amino)pent-2-enoate
-
Rationale: This step involves a condensation reaction between an aniline derivative and a β-ketoester. The acidic conditions catalyze the formation of an enamine intermediate.
-
Procedure:
-
To a solution of 4-aminobenzoic acid (1 eq.) in ethanol, add ethyl 3-oxopentanoate (1.1 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol/water.
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Step 2: Synthesis of 2-Ethyl-4-hydroxyquinoline-6-carboxylic acid
-
Rationale: This is a thermal cyclization (Gould-Jacobs reaction) where the enamine intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system. A high-boiling point solvent is crucial for achieving the required reaction temperature.
-
Procedure:
-
Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
-
Step 3: Synthesis of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid
-
Rationale: This is a standard Williamson ether synthesis. The hydroxyl group at the 4-position is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent (dimethyl sulfate).
-
Procedure:
-
Suspend the product from Step 2 in acetone.
-
Add an excess of a mild base, such as potassium carbonate (K2CO3).
-
Add dimethyl sulfate (DMS) (1.2 eq.) dropwise to the stirred suspension.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
The crude product can be purified by column chromatography on silica gel.
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Analytical Characterization
A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the final compound.[7][8]
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Spectroscopic and Chromatographic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
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¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic protons (quinoline ring): δ 7.5-8.5 ppm
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Methoxy protons (-OCH₃): δ ~4.0 ppm (singlet, 3H)
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Ethyl group protons (-CH₂CH₃): δ ~2.8 ppm (quartet, 2H) and δ ~1.3 ppm (triplet, 3H)
-
Carboxylic acid proton (-COOH): δ >12.0 ppm (broad singlet, 1H)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl carbon (-COOH): δ ~167 ppm
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Aromatic and quinoline carbons: δ 110-160 ppm
-
Methoxy carbon (-OCH₃): δ ~56 ppm
-
Ethyl group carbons (-CH₂CH₃): δ ~28 ppm and δ ~14 ppm
-
Mass Spectrometry (MS)
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LC-MS (ESI+): Expected [M+H]⁺ at m/z = 232.09
Infrared (IR) Spectroscopy [6][9]
-
Characteristic Peaks (cm⁻¹):
-
~3000-3300 (O-H stretch, broad, for carboxylic acid)
-
~1700 (C=O stretch, carboxylic acid)
-
~1600, ~1500 (C=C and C=N aromatic ring stretches)
-
~1250 (C-O stretch, ether)
-
High-Performance Liquid Chromatography (HPLC)
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A reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) would be suitable for assessing the purity of the final compound.
Potential Biological and Therapeutic Applications
The structural motifs present in 2-Ethyl-4-methoxyquinoline-6-carboxylic acid suggest several potential avenues for therapeutic application, drawing parallels from extensive research on related quinoline derivatives.
-
Anticancer Activity: The quinoline scaffold is a cornerstone in the development of anticancer agents.[2][4] Many quinoline-based drugs exert their effects by intercalating with DNA or inhibiting key enzymes like kinases.[1][2] The carboxylic acid moiety could enhance solubility and provide a handle for further derivatization. Research on other quinoline carboxylic acids has demonstrated significant antitumor activity against various cancer cell lines, including colon and breast cancer.[10]
-
Antimalarial Potential: Quinoline derivatives, such as chloroquine and quinine, are historically significant antimalarial drugs.[4][11] They are thought to interfere with heme detoxification in the malaria parasite.[4] The specific substitution pattern of the target molecule could be explored for activity against drug-resistant strains of Plasmodium falciparum.
-
Antimicrobial and Antiviral Properties: The broad biological activity of quinolines extends to antibacterial, antifungal, and antiviral applications.[3][4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[12]
-
Neuroprotective Effects: Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, where they can exhibit antioxidant and neuroprotective properties.[1]
The development of this specific molecule would likely begin with in vitro screening against a panel of cancer cell lines and microbial strains to identify promising areas of activity.[12] Subsequent in silico studies, such as molecular docking, could help identify potential biological targets and guide further optimization of the scaffold.[11][13]
Conclusion
2-Ethyl-4-methoxyquinoline-6-carboxylic acid is a novel compound with significant therapeutic potential, grounded in the rich medicinal chemistry of the quinoline scaffold. This guide has provided a comprehensive and scientifically rigorous framework for its synthesis and characterization. The proposed protocols are based on established and reliable chemical transformations, ensuring a high probability of success. The detailed analytical workflow will guarantee the structural integrity and purity of the synthesized compound, which is a critical prerequisite for any subsequent biological evaluation. Further investigation into the pharmacological properties of this molecule is highly warranted and could lead to the development of new therapeutic agents.
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